molecular formula C12H14Cl2N2O B8673358 5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride CAS No. 153025-28-6

5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride

Cat. No.: B8673358
CAS No.: 153025-28-6
M. Wt: 273.15 g/mol
InChI Key: SEDMPXFEDITSTA-UHFFFAOYSA-N
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Description

5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride is a chemical compound that belongs to the class of benzisoxazoles Benzisoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with piperidine under basic conditions to form the intermediate, which is then cyclized to form the benzisoxazole ring. The final product is obtained by treating the benzisoxazole with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
  • 3-(4-piperidinyl)isoxazolo[4,5-d]pyrimidine

Uniqueness

5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Properties

CAS No.

153025-28-6

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

5-chloro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C12H13ClN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H

InChI Key

SEDMPXFEDITSTA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=C(C=C3)Cl.Cl

Origin of Product

United States

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